molecular formula C10H13FO2 B13005519 2,4-Diethoxy-1-fluorobenzene CAS No. 851089-61-7

2,4-Diethoxy-1-fluorobenzene

Katalognummer: B13005519
CAS-Nummer: 851089-61-7
Molekulargewicht: 184.21 g/mol
InChI-Schlüssel: ZVPPWXOCGJJTGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diethoxy-1-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of fluorobenzene, where two ethoxy groups are substituted at the 2 and 4 positions of the benzene ring, and a fluorine atom is substituted at the 1 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethoxy-1-fluorobenzene typically involves the introduction of ethoxy groups and a fluorine atom onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with ethoxide ions under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diethoxy-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The ethoxy groups and the fluorine atom can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents like DMSO or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

2,4-Diethoxy-1-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates with fluorinated aromatic moieties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2,4-Diethoxy-1-fluorobenzene involves its interaction with molecular targets through its functional groups. The ethoxy groups and the fluorine atom can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other macromolecules, thereby modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethoxy-1-fluorobenzene: Similar structure but with methoxy groups instead of ethoxy groups.

    2,4-Dichloro-1-fluorobenzene: Similar structure but with chloro groups instead of ethoxy groups.

    2,4-Diethoxy-1-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2,4-Diethoxy-1-fluorobenzene is unique due to the presence of both ethoxy groups and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with other molecules. These unique properties make it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

851089-61-7

Molekularformel

C10H13FO2

Molekulargewicht

184.21 g/mol

IUPAC-Name

2,4-diethoxy-1-fluorobenzene

InChI

InChI=1S/C10H13FO2/c1-3-12-8-5-6-9(11)10(7-8)13-4-2/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

ZVPPWXOCGJJTGY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1)F)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.